molecular formula C12H26S2 B076572 di-n-Hexyl disulfide CAS No. 10496-15-8

di-n-Hexyl disulfide

Cat. No. B076572
Key on ui cas rn: 10496-15-8
M. Wt: 234.5 g/mol
InChI Key: GJPDBURPGLWRPW-UHFFFAOYSA-N
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Patent
US04125552

Procedure details

1.5 mole sulfur, 6 moles of ammonia and 1.5 mole of hydrogen sulfide were charged into a 3 liter stainless steel autoclave and heated to 70° C. as 3 moles of n-hexyl chloride and 250 ml. of methanol were pumped into the vessel. After 2 hours at 70° C., the mixture was filtered free of ammonium chloride and the filtrate was distilled to give an 83.5 percent yield of di-n-hexyl disulfide, boiling point 120° - 122° C. and 1 mm. n D25 1.4864, d 425 0.9145, RD 0.341, calculated RD 0.315.
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
6 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83.5%

Identifiers

REACTION_CXSMILES
[S].N.[SH2:3].[CH2:4](Cl)[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]>CO>[CH2:4]([S:3][S:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |^3:0|

Inputs

Step One
Name
Quantity
1.5 mol
Type
reactant
Smiles
[S]
Name
Quantity
6 mol
Type
reactant
Smiles
N
Name
Quantity
1.5 mol
Type
reactant
Smiles
S
Name
stainless steel
Quantity
3 L
Type
reactant
Smiles
Step Two
Name
Quantity
3 mol
Type
reactant
Smiles
C(CCCCC)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered free of ammonium chloride
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCC)SSCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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